

Application Notes and Protocols: Functionalization of the Dihydropyran Ring

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Compound of Interest

Compound Name: (3,4-DIHYDRO-2H-PYRAN-2-YL)-
METHYLAMINE

CAS No.: 4781-76-4

Cat. No.: B1266854

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The dihydropyran ring is a prevalent structural motif in a wide array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its versatile chemistry allows for various transformations, making it a valuable scaffold in synthetic organic chemistry. These application notes provide an overview of key strategies for the functionalization of the dihydropyran ring, complete with experimental protocols and quantitative data to guide researchers in this field.

Organocatalytic Asymmetric Functionalization via Domino Reactions

Application Note: Organocatalysis offers a powerful approach for the asymmetric synthesis of chiral molecules.[3] A highly effective strategy for creating polyfunctionalized dihydropyrans is through an organocatalytic domino Michael-hemiacetalization reaction. This one-pot sequence, often followed by dehydration, starts from α -hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds.[3] The use of chiral organocatalysts, such as quinine-squaramide derivatives, allows for the construction of multiple stereocenters with high levels of diastereo- and

enantioselectivity.[3] This method is advantageous due to its operational simplicity, mild reaction conditions, and the ability to generate a diverse library of dihydropyran derivatives.[1]
[3]

Data Presentation:

Table 1: Organocatalytic Synthesis of Dihydropyran Derivatives (4a-h)[3]

Entry	R ¹ (in Nitroalkene 2)	R ² (in Dicarbo nyl 1)	R ³ (in Dicarbo nyl 1)	Product	Yield (%)	de (%)	ee (%)
1	Phenyl	Methyl	OMe	4a	91	>98	98
2	Phenyl	Methyl	OEt	4b	89	82	99
3	Phenyl	Phenyl	OEt	4c	91	>98	99
4	Phenyl	Methyl	Me	4d	80	80	71
5	4-MeC ₆ H ₄	Methyl	OMe	4e	81	26	94
6	3-BrC ₆ H ₄	Methyl	OMe	4f	86	76	91
7	2-Thienyl	Methyl	OMe	4g	82	44	78

| 8 | 3,4-(OCH₂O)C₆H₃ | Methyl | OMe | 4h | 85 | 42 | 84 |

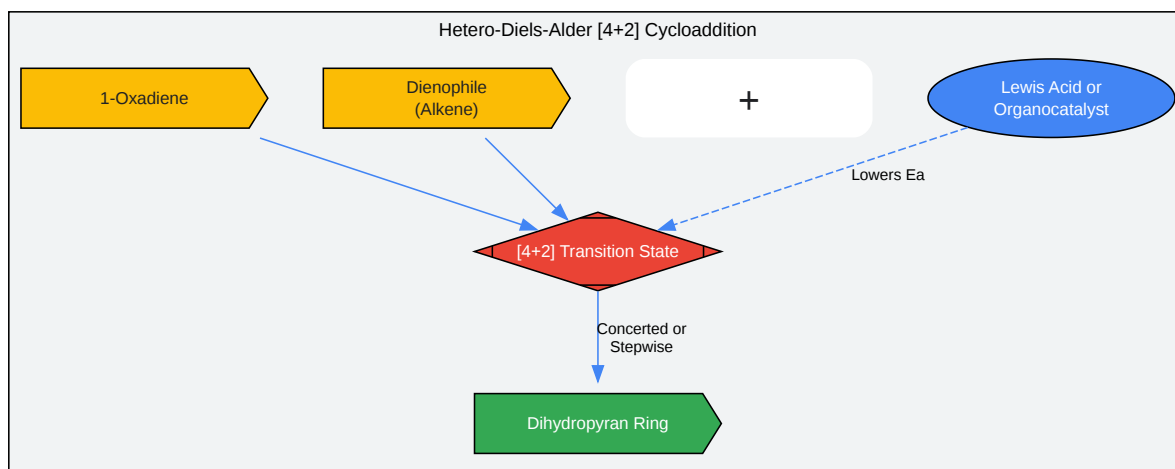
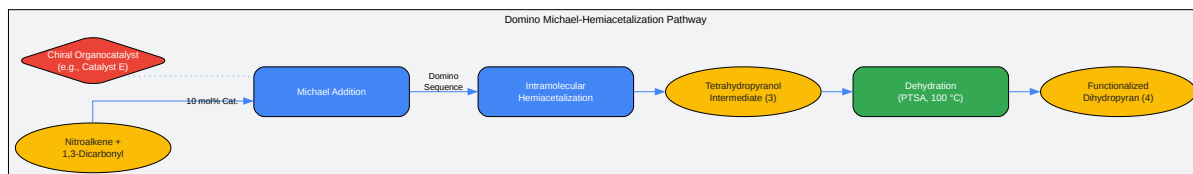
Reactions performed with (E)-3-aryl-2-nitroprop-2-en-1-ols (2) and 1,3-dicarbonyl compounds (1) in the presence of 10 mol% of catalyst E in dichloromethane at ambient temperature.[3]

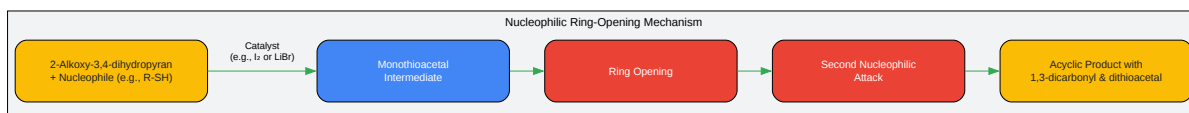
Experimental Protocol: General Procedure for Organocatalytic Domino Michael-Hemiacetalization and Dehydration[3]

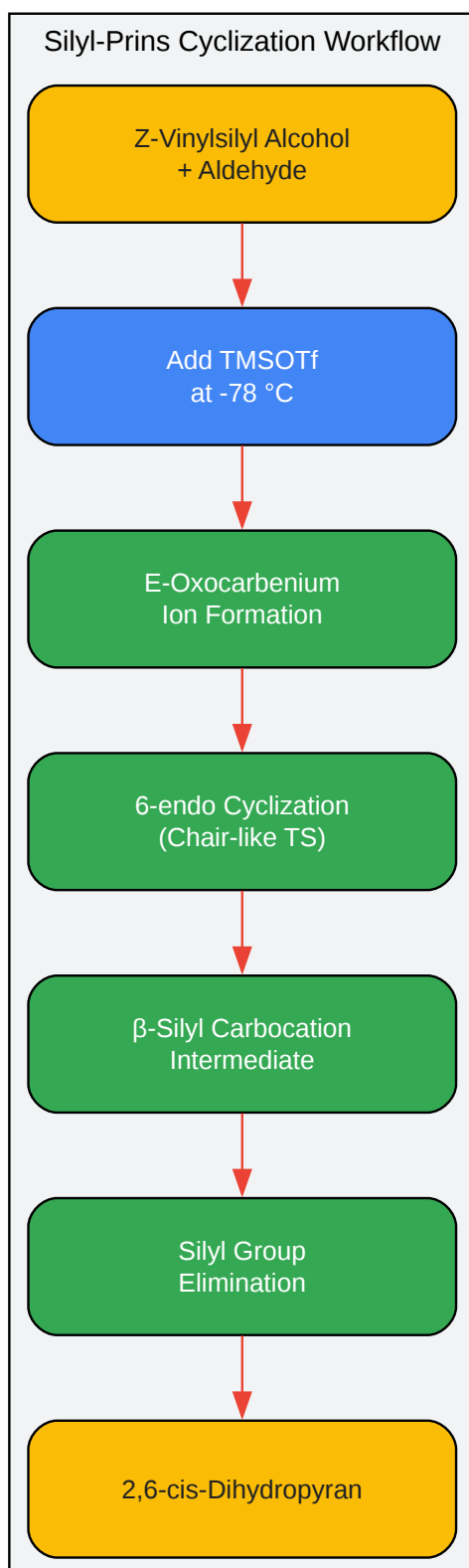
- Reaction Setup: To a solution of the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv) in dichloromethane (5.0 mL), add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv).
- Catalyst Addition: Add the organocatalyst (e.g., quinine-squaramide catalyst E, 0.1 mmol, 10 mol%) to the mixture.

- Reaction: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from hours to several days (up to 14 days for low catalyst loading).[3]
- Dehydration: After completion of the Michael-hemiacetalization step, remove the solvent under reduced pressure. Add toluene (10 mL) and p-toluenesulfonic acid (PTSA, 0.2 mmol, 20 mol%).
- Heating: Heat the mixture to 100 °C for one hour.
- Work-up and Purification: After cooling to room temperature, concentrate the mixture under vacuum. Purify the residue by column chromatography on silica gel (eluent: n-pentane/diethyl ether mixtures) to afford the desired dihydropyran product.

Visualization:







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References

- [1. Organocatalytic Synthesis of Functionalized Dihydropyrans from Pyruvates in a One-Pot Reaction \(No. 0022\) | OIST Groups \[groups.oist.jp\]](#)
- [2. organicreactions.org \[organicreactions.org\]](#)
- [3. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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